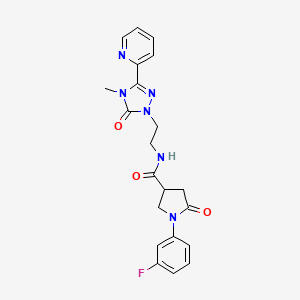
N-(4-acetylphenyl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported. For example, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields a ligand in a good yield . Another study reported a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, compounds were identified and characterized by multinuclear NMR spectroscopy (1H, 13C, 31P, 77Se NMR), IR spectroscopy, and elemental analysis . Crystal structure determinations were carried out for some compounds .Chemical Reactions Analysis
In terms of chemical reactions, a Claisen–Schmidt reaction was reported between a compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation . Another study reported the reaction of a ligand with group-10B metals .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
In Vivo and In Vitro Anti-Inflammatory Activities : N-(4-acetylphenyl)-2-cyanoacetamide derivatives show significant in vivo and in vitro anti-inflammatory, ulcerogenic, and antipyretic properties. These derivatives undergo biological examination and display promising results in these fields (Fayed et al., 2021).
Antimicrobial Evaluation : Novel heterocyclic compounds incorporating this compound demonstrate potential as antimicrobial agents. Their in vitro antibacterial and antifungal activities have been evaluated, showing promising outcomes (Darwish et al., 2014).
Potential Insecticidal Agents : Derivatives of this compound have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds exhibit excellent insecticidal properties (Rashid et al., 2021).
Synthesis and Chemical Properties
Heterocyclic Synthesis : this compound is utilized in the synthesis of various heterocyclic compounds, including thiazole and pyridone derivatives. These synthesized compounds are evaluated for their antimicrobial properties (Behbehani et al., 2012).
Ultrasonically Assisted Synthesis : Ultrasonic methods have been employed for the synthesis of N-substituted 2-pyridone derivatives using this compound. This approach offers high yields and purity compared to conventional methods (Almarhoon et al., 2020).
Crystal Structure Analysis : The crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide, related to this compound, has been analyzed, providing insights into molecular geometry and hydrogen bond interactions (Polo-Cuadrado et al., 2021).
Antitumor and Anti-Melanoma Activity
Antitumor Properties : Novel quinazolinone derivatives related to this compound have been synthesized and screened for their potential antitumor and antifungal activities. Certain derivatives show high to moderate activity against tumor cells (El-bayouki et al., 2011).
Anti-Melanoma Activity : Analogs of N-acetyl-4-S-cysteaminylphenol, structurally similar to this compound, display significant anti-melanoma activity. Variations in the acyl components of these analogs significantly influence their cytotoxicity (Lant et al., 2001).
Safety and Hazards
Direcciones Futuras
While there is limited information specifically on “N-(4-acetylphenyl)-2-cyanoacetamide”, research on related compounds suggests potential directions for future research. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity . Another study proposed a synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .
Mecanismo De Acción
Mode of Action
Similar compounds have been shown to undergo michael-type addition reactions with aromatic alcohols, resulting in new compounds . This suggests that N-(4-acetylphenyl)-2-cyanoacetamide may interact with its targets in a similar manner, leading to changes in the biochemical environment.
Biochemical Pathways
Compounds with similar structures have been shown to interact with the hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain cell lines , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFBRJWFVGBZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)
